2-Oxohexanoic acid

Description

Nomenclature and Systematics of 2-Oxohexanoic Acid

The systematic identification and naming of chemical compounds are fundamental to clear scientific communication. This compound is recognized through established conventions and a variety of common designations.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic approach to naming chemical compounds based on their structure. Following these conventions, the compound is unequivocally named This compound nih.govhmdb.cachemspider.comebi.ac.ukfoodb.caebi.ac.ukchemicalbook.comchemicalbook.com. This nomenclature precisely describes a six-carbon carboxylic acid (hexanoic acid) with an oxo (ketone) group located at the second carbon position.

Beyond its formal IUPAC name, this compound is known by several synonyms and common designations, reflecting its historical discovery or common usage in different research contexts. These include:

alpha-Ketocaproic acid nih.govhmdb.cachemspider.comebi.ac.ukchemicalbook.comchemicalbook.comthegoodscentscompany.comsmolecule.comaksci.comontosight.ai

2-ketohexanoic acid nih.govhmdb.cachemspider.comchemicalbook.comchemicalbook.comthegoodscentscompany.comaksci.com

2-oxohexanoate (B1239944) nih.govhmdb.caebi.ac.uknih.govebi.ac.uk (the anionic form)

2-ketocaproate ebi.ac.ukthegoodscentscompany.comnih.govebi.ac.uk

alpha-ketohexanoic acid nih.govebi.ac.uk

2-keto-n-caproic acid ebi.ac.ukthegoodscentscompany.com

Hexanoic acid, 2-oxo- nih.govchemspider.comchemicalbook.com

These various names often refer to the same chemical entity and are used interchangeably in scientific literature.

Structural Classification within Alpha-Keto Acids and Fatty Acid Metabolism

The structural features of this compound place it within several important chemical and metabolic classifications, underscoring its role in biological systems.

This compound is characterized by its linear, unbranched carbon backbone, a defining feature of straight-chain fatty acids nih.govhmdb.caebi.ac.ukebi.ac.uk. Specifically, it is derived from hexanoic acid, a saturated fatty acid with six carbon atoms, by the addition of an oxo group at the alpha-carbon (position 2) nih.govebi.ac.ukebi.ac.uk.

The length of its carbon chain classifies this compound as a medium-chain keto acid. Medium-chain keto acids are generally defined as having carbon chains ranging from six to twelve carbon atoms hmdb.cafoodb.ca. This classification is significant as medium-chain fatty acids and their derivatives often exhibit distinct metabolic fates and properties compared to their shorter or longer-chain counterparts.

As a fatty acid containing a ketone group, this compound falls under the broader category of oxo fatty acids nih.govhmdb.caebi.ac.ukfoodb.canih.gov. This classification highlights the presence of the carbonyl group within the fatty acid structure, which is critical for its chemical reactivity and participation in metabolic transformations. It is listed within the LIPID MAPS classification as FA0106 foodb.calipidmaps.org.

Data Tables

The following tables summarize key chemical properties and documented biological roles of this compound.

Table 1: Chemical and Physical Properties of this compound

Table 2: Key Biological Roles and Metabolic Functions of this compound

| Role/Function | Description/Context | Source(s) |

| Human Blood Serum Metabolite | Found in human blood serum samples, indicating its presence within physiological fluids nih.govebi.ac.ukebi.ac.uk. | nih.govebi.ac.ukebi.ac.uk |

| Intermediate in Lysine (B10760008) Metabolism | Serves as a metabolic intermediate in the degradation pathway of the essential amino acid lysine smolecule.comontosight.ai. | smolecule.comontosight.ai |

| Involved in Fatty Acid Breakdown | Participates in the catabolism of fatty acids, particularly through pathways like beta-oxidation smolecule.comontosight.ai. | smolecule.comontosight.ai |

| Necessary for Spermatozoa Motility | Has been identified as essential for the proper motility of spermatozoa biosynth.com. | biosynth.com |

| Inhibits Glutamate (B1630785) Dehydrogenase | Acts as an inhibitor of glutamate dehydrogenase, an enzyme crucial for energy production via the conversion of glutamate to alpha-ketoglutarate (B1197944) biosynth.com. | biosynth.com |

| Inhibits Protein Synthesis | Can impede protein synthesis by blocking the incorporation of amino acids into protein chains biosynth.com. | biosynth.com |

| Potential Biomarker for Dietary Intake | Detected in food sources such as poultry and fish, suggesting its potential utility as a biomarker for dietary consumption smolecule.com. | smolecule.com |

| Induces Insulin (B600854) Release from Pancreatic Islets | Demonstrated to stimulate the secretion of insulin from pancreatic islets, a key process in glucose regulation nih.gov. | nih.gov |

| Involved in Mitochondrial Metabolism | Plays a role in cellular energy production pathways occurring within mitochondria biosynth.com. | biosynth.com |

Table 3: Common Names and Synonyms for this compound

| Type | Name |

| IUPAC Name | This compound |

| Common Synonym | alpha-Ketocaproic acid |

| Common Synonym | 2-ketohexanoic acid |

| Common Synonym | 2-oxohexanoate |

| Common Synonym | 2-ketocaproate |

| Common Synonym | alpha-ketohexanoic acid |

| Common Synonym | 2-keto-n-caproic acid |

| Common Synonym | 2-oxo C6:0 |

| Common Synonym | 2-oxo 6:0 |

| Common Synonym | Hexanoic acid, 2-oxo- |

| Common Synonym | 2-oxocaproate |

| Common Synonym | alpha-ketocaproate |

| Common Synonym | 2-keto-n-caproate |

Compound Names and Synonyms

this compound

alpha-Ketocaproic acid

2-ketohexanoic acid

2-oxohexanoate

2-ketocaproate

alpha-ketohexanoic acid

2-keto-n-caproic acid

2-oxo C6:0

2-oxo 6:0

Hexanoic acid, 2-oxo-

2-oxocaproate

alpha-ketocaproate

2-keto-n-caproate

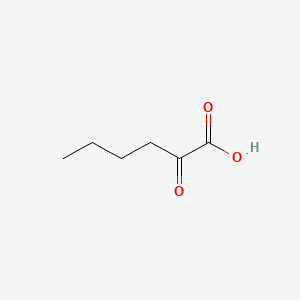

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIHZNNZJHYHLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179631 | |

| Record name | alpha-Ketocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Ketohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2492-75-3 | |

| Record name | 2-Oxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2492-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ketocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002492753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ketocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ketohexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001864 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 Oxohexanoic Acid

Chemical Synthesis Routes

Oxidation of Hexanoic Acid using Oxidizing Agents

The oxidation of hexanoic acid presents a direct route to 2-oxohexanoic acid. This transformation typically involves the use of strong oxidizing agents capable of converting a methylene (B1212753) group adjacent to a carboxylic acid into a carbonyl group. While specific examples for hexanoic acid are not extensively detailed in the provided search results, the general principle of α-oxidation of carboxylic acids is a known chemical transformation. Oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are commonly employed for such reactions. The reaction mechanism generally involves the formation of an enolate or a similar reactive intermediate at the α-position, which is then attacked by the oxidizing agent. Careful control of reaction conditions is crucial to prevent over-oxidation and cleavage of the carbon chain.

A related example is the oxidation of 2-ethylhexanal (B89479) to 2-ethylhexanoic acid using oxygen in the presence of various catalysts, achieving high yields. mdpi.com Although this involves an aldehyde rather than a carboxylic acid as the starting material, it demonstrates the feasibility of oxidation reactions in the synthesis of related compounds.

Multi-Step Chemical Synthesis from Simpler Organic Compounds

This compound and its derivatives can be synthesized through multi-step reaction sequences starting from simpler, more readily available organic compounds. For instance, a patented method describes the synthesis of (S)-2,6-diamino-5-oxohexanoic acid starting from L-2-aminoadipic acid. google.com This multi-step process involves protection of functional groups, reaction with various reagents, and subsequent deprotection to yield the final product. google.com While this example leads to a derivative, the underlying principles of building a carbon skeleton and introducing functional groups are central to the synthesis of this compound itself.

Another example is the preparation of 5-oxohexanoic acid by reacting acetone (B3395972) with acrylic acid in the presence of a basic catalyst and mesityl oxide. google.com This Michael addition-based approach demonstrates how simpler molecules can be combined to construct the carbon backbone of a keto acid.

Grignard Reagent Addition to Diethyloxalate and Hydrolysis

A versatile method for the synthesis of α-keto acids involves the addition of a Grignard reagent to diethyl oxalate, followed by hydrolysis. This approach allows for the introduction of a specific alkyl group to the α-keto acid structure. In the context of this compound, the Grignard reagent would be butylmagnesium bromide (CH3(CH2)3MgBr), prepared from the reaction of 1-bromobutane (B133212) with magnesium metal.

The synthesis proceeds in two main steps:

Grignard Reaction: Butylmagnesium bromide is added to a solution of diethyl oxalate. The nucleophilic butyl group attacks one of the electrophilic carbonyl carbons of the diethyl oxalate.

Hydrolysis: The resulting intermediate is then hydrolyzed, typically with an acid, to yield this compound.

Biotechnological and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. These methods often operate under mild conditions and can produce specific stereoisomers.

Microbial Fermentation Processes from Glucose or Other Substrates

Microbial fermentation is a promising avenue for the production of various organic acids, including hexanoic acid, a precursor to this compound. Several anaerobic bacteria, such as Clostridium kluyveri and Megasphaera elsdenii, are known producers of hexanoic acid from substrates like glucose, sucrose, or lactate (B86563). researchgate.netresearchgate.net The biosynthesis of hexanoic acid in these organisms typically occurs through the condensation of acetyl-CoA and butyryl-CoA. researchgate.net

While direct microbial production of this compound is not extensively documented in the provided results, the established fermentation processes for hexanoic acid provide a strong foundation. The produced hexanoic acid could potentially be converted to this compound through a subsequent enzymatic oxidation step. Recent studies have focused on optimizing fermentation conditions and using techniques like in situ extraction to improve product yields. researchgate.net For instance, the addition of carbonates has been shown to influence CO2 concentration and enhance hexanoic acid production during fermentation. nih.gov

Enzymatic Pathways in Biological Systems

Enzymes offer high specificity and efficiency in catalyzing chemical reactions. The synthesis of 2-oxo acids can be achieved through various enzymatic pathways. For example, aldolases are enzymes that can catalyze the formation of carbon-carbon bonds, providing a route to elongated 2-oxo acids. nih.gov

A relevant example is the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid using an ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp.. tandfonline.com This process achieved a 100% yield under optimized conditions. tandfonline.com Although this produces a different isomer, it highlights the potential of using specific oxidases to introduce a keto group into a hexanoic acid derivative.

Furthermore, recombinant Escherichia coli strains expressing genes for 6-hydroxyhexanoic acid dehydrogenase and 6-oxohexanoic acid dehydrogenase have been used to produce adipic acid from 6-hydroxyhexanoic acid, with 6-oxohexanoic acid as an intermediate. nih.gov This demonstrates the feasibility of constructing enzymatic pathways in engineered microorganisms for the targeted synthesis of specific oxo acids.

Key Chemical Reactions of this compound

This compound, as an α-keto acid, is susceptible to decarboxylation, a reaction that involves the removal of the carboxyl group and the release of carbon dioxide. This reaction is particularly facile for β-keto acids, and while this compound is an α-keto acid, the principles of decarboxylation can be relevant. For instance, the metabolically related compound 3-oxo-2-ethylhexanoic acid has been shown to undergo decarboxylation. nih.gov The decarboxylation of this compound would lead to the formation of pentanal, a shorter-chain aldehyde, which can be subsequently oxidized to pentanoic acid, a shorter-chain fatty acid.

The mechanism of decarboxylation of β-keto acids typically proceeds through a cyclic transition state when heated, leading to the formation of an enol, which then tautomerizes to the more stable ketone. While the mechanism for α-keto acids may differ, the presence of the carbonyl group adjacent to the carboxyl group facilitates the loss of CO2.

| Reactant | Product of Decarboxylation | Potential Subsequent Product |

| This compound | Pentanal | Pentanoic acid |

| 3-Oxo-2-ethylhexanoic acid | 4-Heptanone | Not applicable |

Transamination is a crucial biochemical reaction involving the transfer of an amino group from an amino acid to a keto acid. wikipedia.org This reversible reaction is catalyzed by enzymes called aminotransferases or transaminases and plays a central role in amino acid metabolism. wikipedia.org

In this process, this compound can act as an amino group acceptor. When it reacts with an amino acid, such as glutamate (B1630785), the amino group from glutamate is transferred to this compound, resulting in the formation of a new amino acid (2-aminohexanoic acid, also known as norleucine) and a new keto acid (α-ketoglutarate). wikipedia.org This reaction is a key pathway for the synthesis of non-essential amino acids and for the interconversion of amino acids and keto acids. wikipedia.orgnih.gov

The general mechanism of transamination involves the coenzyme pyridoxal-5'-phosphate (PLP), which is a derivative of vitamin B6. wikipedia.org The reaction proceeds in two stages: first, the amino group of the amino acid is transferred to PLP to form pyridoxamine-5'-phosphate (PMP) and the corresponding α-keto acid. In the second stage, the amino group from PMP is transferred to the initial α-keto acid (in this case, this compound) to form the new amino acid and regenerate PLP. wikipedia.org

| Reactants | Products | Enzyme Class |

| This compound + Amino Acid (e.g., Glutamate) | 2-Aminohexanoic acid + α-Keto Acid (e.g., α-Ketoglutarate) | Aminotransferase (Transaminase) |

The oxo group of this compound can be selectively reduced to a hydroxyl group to form 2-hydroxyhexanoic acid. This transformation is a common reaction in organic chemistry and can be achieved through various reducing agents.

A versatile and selective method for the reduction of α-keto acids to α-hydroxy acids involves the use of phosphites as reducing agents. acs.org This reaction proceeds under mild conditions and generally results in high yields of the corresponding α-hydroxy acid. acs.org The process typically involves the reaction of the α-keto acid with a phosphite, such as triethyl phosphite, followed by alkaline hydrolysis to yield the final product. acs.org

Enzymatic reductions are also known to occur for α-keto acids. For example, cytoplasmic malate (B86768) dehydrogenase and lactate dehydrogenase have been shown to catalyze the reduction of aromatic α-keto acids in the presence of NADH. nih.gov While this specific study focused on aromatic substrates, it demonstrates the potential for enzymatic systems to carry out the reduction of the α-keto group.

| Reactant | Product | Reagent/Enzyme |

| This compound | 2-Hydroxyhexanoic acid | Phosphites (e.g., triethyl phosphite) |

| Aromatic α-keto acids | Aromatic α-hydroxy acids | Malate Dehydrogenase / Lactate Dehydrogenase |

In aqueous solutions, α-keto acids like this compound can exist in equilibrium with their hydrated forms (gem-diols). This hydration-dehydration equilibrium is influenced by the pH of the solution. The carbonyl carbon of the α-keto group is electrophilic and can be attacked by a water molecule to form the gem-diol.

Furthermore, this compound can undergo deprotonation of its carboxylic acid group to form the corresponding carboxylate anion. The acidity of the carboxylic acid is influenced by the presence of the adjacent electron-withdrawing keto group.

The molecule also exhibits keto-enol tautomerism, where it can exist in equilibrium between the keto form and the enol form, which has a carbon-carbon double bond and a hydroxyl group. libretexts.orgmasterorganicchemistry.com This equilibrium is generally heavily skewed towards the more stable keto form for simple aliphatic keto acids. libretexts.orgmasterorganicchemistry.com The interconversion between the keto and enol tautomers can be catalyzed by both acids and bases. chemistrysteps.comyoutube.com The presence of water can facilitate the proton transfer required for this tautomerization. uam.mx

| Equilibrium | Description | Influencing Factors |

| Hydration-Dehydration | Reversible addition of water to the α-keto group to form a gem-diol. | pH |

| Deprotonation | Loss of a proton from the carboxylic acid group to form a carboxylate anion. | pH |

| Keto-Enol Tautomerism | Interconversion between the keto form and the enol form. | pH, solvent, catalysts (acid/base) |

Small 2-oxocarboxylic acids are known to undergo photochemical reactions in aqueous environments, particularly when exposed to sunlight. mdpi.com These reactions can lead to degradation and the formation of larger oligomeric species. mdpi.com Due to the conjugation of the two adjacent carbonyl groups in 2-oxocarboxylic acids, their absorption spectra are shifted to longer wavelengths, allowing them to absorb sunlight directly. mdpi.com

Studies on pyruvic acid, a smaller analog of this compound, have shown that its aqueous photochemistry can lead to a variety of products and complex radical chemistry. mdpi.com The photochemical degradation rates of pyruvic acid are pH-dependent. nih.gov It is plausible that this compound would undergo similar photochemical processes.

The photolysis of 2-oxocarboxylic acids can initiate radical chain reactions, leading to the formation of dimers, trimers, and larger oligomers. copernicus.org This oligomerization can contribute to the formation of secondary organic aerosol in the atmosphere. The specific products and mechanisms for this compound have not been extensively detailed in the provided search results, but the behavior of smaller 2-oxoacids suggests that it would be photochemically active in aqueous environments.

| Reactant | Process | Potential Products | Environmental Significance |

| 2-Oxocarboxylic acids (e.g., Pyruvic acid) | Photochemical reaction in aqueous solution | Degradation products, Oligomers | Formation of secondary organic aerosol |

Biological Roles and Metabolic Pathways of 2 Oxohexanoic Acid

Endogenous Occurrence and Distribution

2-Oxohexanoic acid is naturally present within biological systems and has been detected in various samples, including human tissues and certain food products. Its presence underscores its role as a participant in metabolic processes.

Identification in Human Blood Serum

Scientific analyses have confirmed the presence of this compound in human blood serum. nih.govebi.ac.uk Its identification in this critical biological fluid establishes it as a circulating metabolite within the human body. nih.gov This finding is significant as blood metabolites can provide insights into various physiological and pathological states.

Presence in Various Biological Samples and Food Sources

Beyond human serum, this compound has been detected in several food sources. hmdb.ca Notably, it has been identified, though not quantified, in poultry such as chickens (Gallus gallus), anatidaes (a family of birds that includes ducks), and domestic pigs (Sus scrofa domestica). hmdb.ca The detection of this compound in common foods suggests it may be a potential biomarker for the consumption of these products. hmdb.ca

Table 1: Documented Food Sources of this compound

| Food Source | Scientific Name |

|---|---|

| Chickens | Gallus gallus |

| Anatidaes (e.g., Ducks) | Anatidae |

| Domestic Pigs | Sus scrofa domestica |

This table is based on available, non-quantified detection data. hmdb.ca

Role as a Human Metabolite

This compound is classified as a human metabolite. nih.govebi.ac.uk It is considered a secondary metabolite, which are compounds not essential for primary metabolic functions but may be involved in signaling or defense, or arise from the incomplete metabolism of other molecules. hmdb.ca It is functionally related to hexanoic acid and is involved in mitochondrial metabolism. nih.govbiosynth.com The compound is synthesized from the amino acids lysine (B10760008) and methionine. biosynth.com

Involvement in Core Metabolic Processes

While research specifically detailing the complete metabolic pathway of this compound is limited, studies on related 2-oxo acids provide insights into its potential interactions with central energy-producing pathways.

Influence on Energy Metabolism via the Citric Acid Cycle

The citric acid cycle is a central metabolic pathway for the oxidation of carbohydrates, fats, and proteins to produce chemical energy in the form of adenosine triphosphate (ATP). wikipedia.orgresearchgate.net Acetyl-CoA is the primary entry point for two-carbon units into the cycle. researchgate.netkhanacademy.org While direct studies on this compound's role are not extensively detailed, research on other 2-oxo acids shows they can influence key enzymes within this pathway. For instance, compounds like 2-oxo-4-methylpentanoate and 2-oxo-3-methylbutanoate have been shown to competitively inhibit citrate synthase, the enzyme that catalyzes the first step of the citric acid cycle. nih.gov This suggests that alpha-keto acids, as a class, can modulate the activity of this crucial energy-producing cycle.

Interactions with Enzymes Involved in Fatty Acid Metabolism and Energy Production

Fatty acid metabolism involves both the breakdown of fatty acids to generate energy (beta-oxidation) and their synthesis for storage and structural purposes. wikipedia.org this compound, itself an oxo fatty acid, is implicated in these processes. nih.gov Research indicates that it is involved in mitochondrial metabolism, the primary site of beta-oxidation. biosynth.comnih.gov

Studies on related 2-oxo acids have demonstrated inhibitory effects on enzymes crucial for fatty acid synthesis. For example, 2-oxo-4-methylpentanoate and 2-oxo-3-methylpentanoate competitively inhibit fatty acid synthetase with respect to acetyl-CoA. nih.gov Furthermore, this compound has been found to inhibit the activity of glutamate (B1630785) dehydrogenase, an enzyme that links amino acid metabolism with energy production by converting glutamate to the citric acid cycle intermediate α-ketoglutarate. biosynth.com This inhibition can lead to a decrease in ATP levels. biosynth.com

Role in Nitrogen Metabolism and Amino Acid Interactions

This compound, also known as α-ketocaproic acid, plays a significant role in nitrogen metabolism primarily through transamination reactions. Transamination is a critical biochemical process where an amino group is transferred from an amino acid to a keto acid, facilitated by enzymes called aminotransferases. In this process, the keto acid acts as an acceptor for the amino group, converting it into a new amino acid, while the original amino acid is transformed into a new keto acid.

Specifically, this compound can be transaminated with L-glutamate. researchgate.net This reaction results in the formation of the amino acid L-norleucine and α-ketoglutarate. researchgate.net This interchangeability links the metabolism of this compound directly to the cellular pool of amino acids and nitrogen. The α-ketoglutarate produced can then enter the citric acid cycle or be used in other metabolic pathways, including the synthesis of other amino acids, further integrating nitrogen metabolism with central carbon metabolism. researchgate.netnih.gov This process is a key mechanism for maintaining nitrogen balance and for the interconversion of amino acids and their corresponding keto-acid skeletons. nih.gov

Biosynthesis of Specific Amino Acids

The primary amino acid synthesized from this compound is L-norleucine. This synthesis occurs via the transamination reaction previously described, where this compound accepts an amino group, most commonly from glutamate. researchgate.net

Reaction: this compound + L-Glutamate ⇌ L-Norleucine + α-Ketoglutarate

While L-norleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code, its synthesis from this compound is a clear example of how α-keto acids serve as direct precursors to amino acids. researchgate.net The efficiency of this conversion highlights the role of this compound as a key intermediate in amino acid metabolism. ebi.ac.uk

Intermediate in Broader Metabolic Pathways

As a 2-oxo monocarboxylic acid and an oxo fatty acid, this compound is positioned at the crossroads of several metabolic pathways. nih.gov It is recognized as a human blood serum metabolite. nih.gov Its carbon skeleton can be catabolized to generate energy. The degradation of α-keto acids, such as this compound (α-ketocaproate), is an important energy-yielding process.

The complete intramitochondrial degradation of one molecule of α-ketocaproate yields:

2 NADH

1 FADH₂

1 propionyl-CoA

1 acetyl-CoA

1 CO₂

These products subsequently fuel the electron transport chain (NADH and FADH₂) and the citric acid cycle (acetyl-CoA), leading to the production of ATP. researchgate.net Propionyl-CoA can also be converted to succinyl-CoA, another citric acid cycle intermediate. This positions this compound as an energy substrate that can be utilized by various tissues. Metabolic intermediates are crucial for allowing regulation and the controlled extraction of chemical energy. wikipedia.org

Signal Function and Regulatory Mechanisms

Involvement in Signaling or Defense Mechanisms within Organisms

Beyond its role as a metabolic intermediate, this compound and related α-keto acids function as signaling molecules, particularly in the context of metabolic regulation. nih.govsigmaaldrich.com The metabolism of these keto acids in pancreatic β-cells generates signals that are crucial for initiating and modulating insulin (B600854) secretion. nih.gov The changes in cellular energy status, reflected by the ATP/ADP ratio and the levels of NAD(P)H, that result from the metabolism of this compound act as a primary signal for the cell's secretory machinery. nih.govnih.gov This demonstrates that metabolites, in addition to their direct roles in biosynthesis and energy production, can have significant regulatory functions, conveying information about the metabolic state of the organism. mdpi.com

Signal Function of 2-Keto Acids for Initiation of Insulin Secretion

2-keto acids, including this compound (α-ketocaproate), are potent stimulators of insulin release from pancreatic β-cells. ebi.ac.uknih.gov The initiation of insulin secretion is tightly coupled to the metabolism of these fuel molecules within the β-cell. nih.govsemanticscholar.org The process begins with the catabolism of the keto acid in the mitochondria, which enhances the activity of the citric acid cycle and stimulates the respiratory chain. researchgate.net

This heightened metabolic activity leads to a significant increase in the production of ATP, thereby raising the cytosolic ATP/ADP ratio. researchgate.netnih.gov This change in the cellular energy level is the key initiating signal. The elevated ATP binds to ATP-sensitive potassium (K-ATP) channels on the β-cell membrane, causing them to close. diabetesjournals.org The closure of these channels prevents potassium ions from leaving the cell, leading to depolarization of the cell membrane. This depolarization, in turn, opens voltage-dependent calcium channels, allowing an influx of calcium ions (Ca²⁺) into the cell. The resulting rise in intracellular Ca²⁺ concentration is the final trigger for the exocytosis of insulin-containing granules. diabetesjournals.org Research has shown that 2-ketocaproate is as potent as 2-ketoisocaproate in stimulating insulin secretion. ebi.ac.uk

Some α-keto acids, including α-ketocaproate, can also contribute to the initiation of insulin secretion through a more direct mechanism: by binding to the sulfonylurea receptor site of the K-ATP channel and directly inhibiting its activity. researchgate.netnih.gov

Amplification of Insulin Release by Alpha-Keto Acid Anions

In addition to triggering insulin secretion, α-keto acid anions also play a crucial role in amplifying the release of insulin. researchgate.net This amplification pathway is distinct from the initial triggering signal and allows for a more robust and sustained secretory response to a fuel stimulus. nih.gov The amplification effect is evident even when K-ATP channels are already closed by pharmacological agents like the sulfonylurea glipizide, indicating a mechanism independent of channel activity. ebi.ac.uknih.gov

The degree of amplification varies among different α-keto acid anions, reflecting the specific features of their individual metabolic pathways. ebi.ac.uknih.gov In studies using isolated mouse islets where K-ATP channels were closed, α-keto acid anions amplified insulin release in the following order of increasing potency: β-phenylpyruvate < α-ketoisovalerate < α-ketovalerate ≈ α-ketocaproate < α-ketoisocaproate. ebi.ac.uknih.gov This suggests that metabolic signals derived from the catabolism of these keto acids, beyond just ATP production, are responsible for enhancing the efficacy of calcium on the insulin exocytosis machinery. researchgate.net

Table 1: Relative Potency of α-Keto Acid Anions in Amplifying Insulin Release Data reflects conditions where K-ATP channels are pharmacologically closed.

| α-Keto Acid Anion | Relative Amplification of Insulin Release |

| β-phenylpyruvate | Lowest |

| α-ketoisovalerate | Low |

| α-ketovalerate | Moderate |

| α-ketocaproate (this compound) | Moderate |

| α-ketoisocaproate | Highest |

Interaction with ATP-Sensitive K+ Channels in Pancreatic Beta-Cells

This compound, also known as α-ketocaproate, plays a role in the regulation of insulin secretion through its direct interaction with ATP-sensitive potassium (K-ATP) channels in pancreatic beta-cells. These channels are crucial in linking the cell's metabolic state to its electrical activity. nih.gov Under resting conditions, open K-ATP channels maintain the beta-cell membrane in a hyperpolarized state, which prevents the influx of calcium ions and subsequent insulin release.

Research has demonstrated that certain α-keto acid anions, including this compound, can directly inhibit the K-ATP channel, independent of their metabolism to ATP. nih.gov This direct inhibition is a key mechanism contributing to their function as insulin secretagogues. The interaction occurs at the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, which is the same binding site for sulfonylurea drugs used in diabetes treatment.

The affinity and inhibitory potency of various α-keto acid anions for the K-ATP channel have been compared in studies using membranes from HIT-T15 beta-cells and COS-1 cells expressing SUR1. These investigations revealed a specific order of binding affinity and channel-inhibitory potency.

| α-Keto Acid Anion | Relative Binding Affinity for SUR1 | Relative K-ATP Channel-Inhibitory Potency |

|---|---|---|

| α-Ketoisovalerate | Lowest | Lowest |

| α-Ketovalerate | Low | Low |

| α-Ketoisocaproate | Moderate | Moderate |

| α-Ketocaproate (2-Oxohexanoate) | High | High |

| β-Phenylpyruvate | Highest | Highest |

This table illustrates the rank order of affinity and inhibitory effect of different α-keto acids on the ATP-sensitive K+ channel, with this compound (α-ketocaproate) demonstrating high potency.

By binding to the SUR1 subunit, this compound induces the closure of the K-ATP channel. This closure leads to the depolarization of the beta-cell membrane. The change in membrane potential activates voltage-gated calcium channels, prompting an influx of calcium ions that triggers the exocytosis of insulin-containing granules. This direct channel inhibition mechanism complements the insulin secretion stimulated by the metabolic generation of ATP.

Metabolism of Branched-Chain Amino Acid (BCAA) Precursors and Related Keto Acids

The metabolism of this compound is closely related to the catabolic pathways of branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. The initial step in BCAA catabolism is a reversible transamination reaction, where the amino group of the BCAA is transferred to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA). researchgate.net This reaction is catalyzed by the enzyme branched-chain aminotransferase (BCAT).

The resulting BCKAs are:

α-Ketoisocaproate (KIC) from leucine

α-Keto-β-methylvalerate (KMV) from isoleucine

α-Ketoisovalerate (KIV) from valine

The second, and typically rate-limiting, step in BCAA catabolism is the irreversible oxidative decarboxylation of these BCKAs. researchgate.net This reaction is catalyzed by the mitochondrial enzyme complex known as branched-chain α-keto acid dehydrogenase (BCKDH). wikipedia.orgnih.gov This complex acts on all three BCKAs, converting them into their respective acyl-CoA derivatives. wikipedia.org

This compound, a straight-chain α-keto acid, is the keto-analogue of the amino acid norleucine. wikipedia.org Although not a direct BCAA derivative, it is considered a related keto acid because it serves as a substrate for the same BCKDH enzyme complex. nih.gov Studies comparing the metabolism of this compound (α-ketocaproate) with the BCAA-derived α-ketoisocaproate have shown that they are processed at similarly high rates. The rate of decarboxylation for 2-keto-[1-14C]caproate is comparable to that of 2-keto-[1-14C]isocaproate. This shared metabolic pathway underscores the functional relationship between straight-chain and branched-chain α-keto acids. Their similar processing by the BCKDH complex and their comparable potency as insulin secretagogues highlight their related roles in cellular metabolism and signaling.

| Precursor Amino Acid | Resulting α-Keto Acid | Structure Type | Metabolizing Enzyme Complex | Relative Decarboxylation Rate |

|---|---|---|---|---|

| Leucine | α-Ketoisocaproate (KIC) | Branched-Chain | BCKDH | High |

| Norleucine | α-Ketocaproate (this compound) | Straight-Chain | BCKDH | High |

This table compares the precursor, structure, and metabolic processing of a BCAA-derived keto acid and the related straight-chain keto acid, this compound.

Enzymatic Interactions and Kinetic Studies with 2 Oxohexanoic Acid

Substrate and Inhibitor Roles in Enzymatic Reactions

Enzyme inhibitors are molecules that interfere with catalysis, slowing or stopping enzymatic reactions. worthington-biochem.com Inhibition can be competitive, where an inhibitor resembling the substrate competes for the enzyme's active site, or non-competitive, where the inhibitor binds to a different site, altering the enzyme's function. worthington-biochem.comcreative-enzymes.com In some cases, a molecule can act as a substrate for one enzyme while inhibiting another.

2-Oxohexanoic acid demonstrates this dual capacity. It functions as a substrate in various transamination and dehydrogenase reactions, accepting an amino group or undergoing oxidation, respectively. For instance, it is a substrate for D-amino acid transaminase and lactate (B86563) dehydrogenase isoenzyme C4. nih.govresearchgate.net Conversely, phosphonate (B1237965) analogs of 2-oxo acids, which are structurally similar to this compound, act as competitive inhibitors for 2-oxo acid dehydrogenases. researchgate.net This competitive inhibition occurs when the inhibitor binds to the active site, preventing the actual substrate from binding. youtube.com The effectiveness of such inhibition can often be overcome by increasing the concentration of the natural substrate. creative-enzymes.com

Transaminases and Amino Acid Interconversion

Transaminases, or aminotransferases, are enzymes that catalyze the transfer of an amino group from an amino acid to an α-keto acid. wikipedia.org This reaction is crucial for the synthesis and degradation of amino acids. wikipedia.org These enzymes typically require pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme. wikipedia.org

Tyrosine aminotransferase (TAT) is a PLP-dependent enzyme that primarily catalyzes the first step in the catabolism of tyrosine, converting it to 4-hydroxyphenylpyruvate. wikipedia.orgnih.gov While its main substrate is tyrosine, the enzyme can also utilize other molecules. Studies on mouse tyrosine aminotransferase have shown that it can use alpha-ketocaproic acid (this compound) as an amino group acceptor. nih.gov In the reverse reaction, the enzyme can transfer an amino group from an amino donor like glutamate (B1630785) to this compound. uniprot.org

In pancreatic B-cell mitochondria, transamination reactions are vital for regulating insulin (B600854) secretion. nih.gov High aminotransferase activities have been observed involving the reaction between amino acids like L-glutamate and L-glutamine and various keto acids, including 2-ketocaproate (this compound). nih.gov this compound was identified as the most effective transamination partner for L-glutamine in this system. nih.gov The generation of 2-ketoglutarate from these reactions is considered a key step influencing the insulin secretory potential of these compounds. nih.govnih.gov Specifically, aliphatic ketomonocarboxylic acids such as 2-ketocaproate stimulate insulin secretion by increasing the generation of 2-ketoglutarate through transamination with L-glutamate and L-glutamine. nih.gov

Table 1: Transamination Partners in Pancreatic B-Cell Mitochondria

| Amino Group Donor | Keto Acid (Amino Group Acceptor) | Relative Effectiveness |

|---|---|---|

| L-Glutamate | 2-Ketoisocaproate | Most effective partner for L-glutamate nih.gov |

Bacterial D-amino acid transaminases (DAATs) are enzymes that catalyze the stereoselective transfer of an amino group from D-amino acids to α-keto acids. nih.govnih.gov 2-Oxohexanoate (B1239944) serves as an effective amino group acceptor in reactions catalyzed by these enzymes. A system using bacterial D-amino acid transaminase coupled with 2-oxohexanoate can be used to determine the presence of free D-amino acids. nih.gov In this reaction, 2-oxohexanoate accepts the amino group from a D-amino acid to form D-norleucine, which can be easily quantified. nih.gov

Furthermore, 2-oxohexanoate, by coupling with endogenous bacterial D-amino acid transaminase, can inhibit the growth of bacteria like E. coli. nih.gov This inhibition is achieved by depleting the bacteria's essential D-amino acids, such as D-alanine and D-glutamate. nih.gov

Table 2: Kinetic Parameters of D-amino acid transaminase from Haliscomenobacter hydrossis with various α-keto acids

| α-Keto Acid Substrate | Km (mM) |

|---|---|

| 2-Oxohexanoate | 0.320 ± 0.005 |

| 3-Methyl-2-oxovalerate | 0.085 ± 0.004 |

| 4-Methyl-2-oxovalerate | 0.220 ± 0.007 |

| Phenylpyruvate | 1.88 ± 0.02 |

Data derived from a study on the D-amino acid transaminase from Haliscomenobacter hydrossis. mdpi.com

Dehydrogenase Activity and Related Enzymes

2-oxoacid dehydrogenase complexes are large, multi-enzyme structures that catalyze the oxidative decarboxylation of 2-oxoacids. nih.govmdpi.com These reactions are fundamental to intermediary metabolism. mdpi.com

Lactate dehydrogenase (LDH) is an enzyme that catalyzes the interconversion of pyruvate (B1213749) and lactate. nih.govmdpi.com It exists in various isoenzyme forms. nih.gov The testis-specific isoenzyme, Lactate Dehydrogenase C4 (LDH-C4), exhibits a broad substrate specificity compared to other LDH isoenzymes. researchgate.net Research has demonstrated that 2-oxohexanoate is a particularly good substrate for LDH-C4. researchgate.net This property is so distinct that the use of 5 mM 2-oxohexanoate allows for the selective measurement of LDH-C4 activity even in the presence of other LDH isoenzymes. researchgate.net

Role of Glycyl Residues in Leucine (B10760876) Dehydrogenase

Leucine dehydrogenase (LDH) is an NAD+-dependent oxidoreductase that catalyzes the reversible oxidative deamination of L-leucine and other branched-chain L-amino acids to their corresponding α-keto acids. While specific studies detailing the interaction of this compound with the glycyl residues of leucine dehydrogenase are not extensively documented in available research, the enzyme's substrate specificity provides insights into its potential activity with this compound.

Leucine dehydrogenases, such as the one from Bacillus cereus, exhibit activity towards a range of aliphatic α-keto acids. nih.gov Kinetic studies on these enzymes are crucial for understanding the structural requirements for substrate binding and catalysis. The enzyme's active site accommodates various aliphatic side chains, with catalytic efficiency often varying with the structure of the substrate. For example, studies on LDH from Bacillus sphaericus have shown that the enzyme is active towards several aliphatic α-keto acids, but not aryl α-keto acids. researchgate.net The substrate specificity is influenced by the size and branching of the carbon chain. researchgate.net Research on a novel transamination-like reaction catalyzed by leucine dehydrogenase used several α-keto acids as substrates to evaluate reaction efficiency, demonstrating the enzyme's broad utility. nih.govmdpi.com

The table below illustrates the substrate specificity of a representative Leucine Dehydrogenase from Pseudomonas balearica for various α-keto acids in the reductive amination reaction.

Table 1: Substrate Specificity of Pseudomonas balearica Leucine Dehydrogenase (PbLeuDH) for Reductive Amination

| Substrate (α-Keto Acid) | Relative Activity (%) |

|---|---|

| Trimethylpyruvic acid (TMP) | 100 |

| 2-Oxoisovaleric acid | 78.9 |

| 2-Oxovaleric acid | 69.2 |

| 2-Oxoisocaproic acid | 60.1 |

Data sourced from studies on PbLeuDH, where the activity towards Trimethylpyruvic acid was set to 100%. mdpi.com

Hydrolase and Hydratase Activities (e.g., TesD, TesE in testosterone (B1683101) degradation pathways)

In the testosterone degradation pathway of the bacterium Comamonas testosteroni TA441, this compound is related to the activity of specific hydrolase and hydratase enzymes. The degradation involves the meta-cleavage of the steroid's A ring, producing 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA). mdpi.comresearcher.lifenih.gov

This intermediate is then acted upon by a hydrolase, TesD. The action of TesD cleaves 4,9-DSHA into two products: 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and (2Z,4Z)-2-hydroxyhexa-2,4-dienoic acid. mdpi.comresearcher.lifenih.gov

The latter compound, 2-hydroxyhexa-2,4-dienoic acid, serves as the substrate for the next enzyme in the pathway, TesE, which functions as a hydratase. TesE catalyzes the conversion of 2-hydroxyhexa-2,4-dienoic acid to 4-hydroxy-2-oxohexanoic acid. mdpi.comresearcher.lifenih.gov Although the direct product is 4-hydroxy-2-oxohexanoic acid, it can be subsequently lactonized to 2-hydroxy-4-hex-2-enolactone under acidic purification conditions. mdpi.com The TesE hydratase shares approximately 60% identity with hydratases involved in biphenyl (B1667301) degradation pathways. mdpi.com

Table 2: Key Enzymes in the Testosterone Degradation Pathway Leading to 4-hydroxy-2-oxohexanoic Acid

| Enzyme | Enzyme Type | Substrate | Product(s) |

|---|---|---|---|

| TesD | Hydrolase | 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid (4,9-DSHA) | 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid and 2-hydroxyhexa-2,4-dienoic acid |

| TesE | Hydratase | 2-hydroxyhexa-2,4-dienoic acid | 4-hydroxy-2-oxohexanoic acid |

This table summarizes the enzymatic steps in Comamonas testosteroni TA441 as identified in scientific research. mdpi.comresearcher.lifenih.gov

Carbamoyl (B1232498) Phosphate Synthetase Inhibition Studies (e.g., Escherichia coli CPS)

Carbamoyl phosphate synthetase (CPS) in Escherichia coli is a critical enzyme that produces carbamoyl phosphate, a precursor for both arginine and pyrimidine (B1678525) biosynthesis. nih.gov The activity of E. coli CPS is tightly regulated by allosteric effectors. nih.gov Uridine monophosphate (UMP) acts as an inhibitor, while ornithine and inosine (B1671953) monophosphate (IMP) function as activators, counteracting the inhibitory effect of UMP. nih.gov

A review of the available scientific literature does not indicate that this compound is a known inhibitor of Escherichia coli carbamoyl phosphate synthetase. Research into inhibitors of this enzyme has primarily focused on its natural allosteric regulators and the design of multisubstrate analog inhibitors. nih.govuiowa.edu For instance, compounds designed to mimic the structure of glutamine and other substrates have been synthesized and evaluated for their inhibitory potential. uiowa.edu While various keto acids and their analogues are used in clinical settings for conditions related to amino acid metabolism and congenital hyperammonemia, this is distinct from direct enzymatic inhibition studies on bacterial CPS. nih.govnih.gov

Analytical Methodologies for 2 Oxohexanoic Acid Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the determination of 2-oxohexanoic acid in biological and pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC) for Alpha-Keto Acid Analysis

HPLC is a widely used technique for the analysis of alpha-keto acids, including this compound. Due to their structure, these compounds often require pre-column derivatization to attach a chromophore or fluorophore, thereby enabling sensitive detection.

To facilitate detection, especially by UV or fluorescence detectors, this compound is chemically modified using specific derivatizing reagents. These reagents react with the alpha-keto group to form stable, detectable products.

meso-Stilbenediamine (SDA): A simple and rapid HPLC method has been developed for the determination of seven alpha-keto acids, including this compound, using meso-stilbenediamine as the derivatizing reagent. researchgate.netresearchgate.net The reaction forms 5-hydroxy-5, 6-diphenyl-5, 6-dihydropyrazine compounds, which can be separated and detected by UV absorption. researchgate.net

4-Nitro-1,2-phenylenediamine (NPD): This reagent is used in an HPLC procedure for the analysis of nine α-keto acids, including this compound (also referred to as KHA), in biological fluids like blood and urine. doaj.orgiaea.orgresearchgate.net The derivatization with NPD is performed at pH 3, and the resulting derivatives are detected using a photodiode array detector. doaj.orgresearchgate.net

2-Aminobenzenthiol (2-ABT): This fluorogenic reagent has been utilized for the analysis of alpha-keto acids like glyoxylic acid. researchgate.net It reacts in an acidic medium to form a highly fluorescent thiazine (B8601807) derivative, which allows for sensitive detection using a fluorescence detector. researchgate.net

| Derivatization Reagent | Target Analyte(s) Including | Resulting Derivative | Detection Method | Reference |

|---|---|---|---|---|

| meso-Stilbenediamine (SDA) | This compound | 5-hydroxy-5, 6-diphenyl-5, 6-dihydropyrazine | UV | researchgate.net |

| 4-Nitro-1,2-phenylenediamine (NPD) | This compound | Not specified | Photodiode Array (UV) | doaj.orgresearchgate.net |

| 2-Aminobenzenthiol (2-ABT) | Glyoxylic acid (an alpha-keto acid) | Fluorescent thiazine derivative | Fluorescence | researchgate.net |

The separation of derivatized alpha-keto acids is achieved using either isocratic or gradient elution. The choice between these two modes depends on the complexity of the sample and the range of polarities of the compounds to be separated. danaher.com

Isocratic Elution: This method uses a mobile phase with a constant composition throughout the analysis. phenomenex.comuhplcs.com It is simpler, more cost-effective, and often used for routine analyses where the components have similar properties. danaher.comuhplcs.com A rapid, isocratic HPLC method has been successfully used to separate this compound and other alpha-keto acids derivatized with reagents like 4-nitro-1,2-phenylenediamine and meso-stilbenediamine. researchgate.netdoaj.orgresearchgate.net

Gradient Elution: This technique involves changing the mobile phase composition during the chromatographic run, typically by gradually increasing the concentration of a stronger solvent. uhplcs.combiotage.com Gradient elution is advantageous for complex samples containing analytes with a wide range of polarities, as it can shorten analysis times and improve peak resolution. danaher.comphenomenex.comnih.gov

| Elution Method | Principle | Advantages | Disadvantages | Application to this compound |

|---|---|---|---|---|

| Isocratic | Constant mobile phase composition. phenomenex.com | Simplicity, reliability, stable baseline, lower cost. danaher.comuhplcs.com | Longer run times for complex samples, peak broadening for late-eluting peaks. danaher.comphenomenex.com | Used for separating NPD and SDA derivatives of this compound. researchgate.netdoaj.orgresearchgate.net |

| Gradient | Mobile phase composition changes during the run. uhplcs.com | Faster analysis, improved resolution for complex mixtures, increased sensitivity. danaher.comphenomenex.com | Requires more complex equipment, potential for baseline drift, column re-equilibration needed. phenomenex.com | Applicable for complex biological samples containing various keto acids. phenomenex.com |

The separation of this compound derivatives is typically performed using reversed-phase columns, where the stationary phase is nonpolar.

Column Types: C18 columns are commonly employed for the separation of derivatized alpha-keto acids. researchgate.netresearchgate.net For example, a Zorbax 300 SB-C18 column was used for the separation of this compound derivatized with 4-nitro-1,2-phenylenediamine. doaj.orgresearchgate.net Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes (e.g., Waters Acquity BEH C18, 1.7 µm), offer higher resolution and faster analysis times for keto acids. researchgate.netlipidmaps.org

Detection: Following separation, the derivatives are detected using various methods. Photodiode Array (PDA) detection, a type of UV-Vis spectrophotometric detection, allows for the monitoring of absorbance at multiple wavelengths simultaneously. doaj.orgresearchgate.net A detection wavelength of 255 nm has been used for NPD and SDA derivatives of this compound. researchgate.netdoaj.orgresearchgate.net When fluorogenic derivatizing reagents are used, a fluorescence detector provides high sensitivity and selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is essential to increase their volatility for GC analysis. colostate.edugcms.cz The mass spectrometer provides detailed structural information, aiding in confident identification. nih.gov

To make this compound suitable for GC-MS analysis, both the carboxylic acid and the keto functional groups must be derivatized.

Oximation: The keto group of this compound can be converted into an oxime. O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) is a common reagent used for this purpose. gcms.cz This process, known as oximation, targets the carbonyl group of aldehydes and ketones. gcms.cz

Esterification/Silylation: The carboxylic acid group is also derivatized, typically through esterification (e.g., forming methyl or butyl esters) or silylation (e.g., forming trimethylsilyl (B98337) (TMS) esters), to increase volatility. colostate.edu

This dual derivatization strategy allows for the successful analysis of alpha-keto acids by GC-MS, enabling their identification and quantification in complex biological matrices as part of metabolite profiling. nih.gov

Selected Ion Monitoring (SIM) Mode

Selected Ion Monitoring (SIM) is a highly sensitive and selective data acquisition mode used in mass spectrometry, particularly in conjunction with gas chromatography (GC-MS). Instead of scanning a wide range of mass-to-charge ratios (m/z), SIM mode focuses the mass spectrometer on detecting a small number of specific, pre-selected ions that are characteristic of the target analyte. This targeted approach significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of trace amounts of a compound even in complex biological matrices.

For the analysis of this compound, especially after derivatization to increase its volatility for GC, specific ions from its mass spectrum would be chosen for monitoring. The selection of these ions is critical and is based on their abundance and uniqueness to the compound's fragmentation pattern. By concentrating the detector's time on these few characteristic ions, SIM mode achieves sensitivity that can be tens to hundreds of times higher than that of a full-scan analysis. This makes it an ideal technique for quantitative studies where high precision and low detection limits are required.

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone in the analysis of this compound, providing critical information on its structure, identity, and quantity. Various MS configurations are utilized depending on the analytical goal.

HPLC-HRMS for Structure Elucidation

High-Resolution Mass Spectrometry (HRMS), often coupled with High-Performance Liquid Chromatography (HPLC), is a powerful tool for the definitive structure elucidation of compounds like this compound. clariant.comscispace.com Unlike nominal mass instruments, HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov

This precise mass measurement allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₆H₁₀O₃), HRMS can distinguish its exact mass (130.06299 Da) from other molecules with the same nominal mass but different elemental formulas. nih.gov When combined with fragmentation experiments (MS/MS), where the molecule is broken down and the masses of the fragments are also measured with high accuracy, the precise structural arrangement of the atoms can be pieced together, confirming the identity of the 2-oxo position and the hexanoic acid carbon chain. clariant.comnih.gov

Field-Induced Droplet Ionization Mass Spectrometry

Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) is a specialized ambient ionization technique used to study molecules at the air-water interface. acs.orgacs.org Research has utilized FIDI-MS to investigate the interfacial photochemistry of amphiphilic α-keto acids, such as 2-oxoheptoic acid and 2-oxooctanoic acid, which are close structural homologs of this compound. acs.orgacs.org This method selectively samples molecules residing at the interface of a droplet, providing insights into reactions that may differ significantly from those in the bulk solution. acs.org The application of a strong electric field to a droplet induces the formation of a Taylor cone, from which charged progeny droplets are ejected and analyzed by the mass spectrometer. researchgate.net This technique is particularly valuable for understanding the atmospheric or interfacial behavior of α-keto acids. acs.org

LC-ESI-QQ MS2 for Metabolomics

In the field of metabolomics, Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), often performed on a triple quadrupole (QQQ) instrument, is a primary platform for the targeted quantification of metabolites. This method offers exceptional selectivity and sensitivity for measuring specific compounds within highly complex biological samples.

For this compound, a specific precursor-to-product ion transition is monitored. The first quadrupole (Q1) is set to select the deprotonated molecule [M-H]⁻ of this compound (m/z 129.05). This selected ion is then fragmented in the second quadrupole (q2, collision cell), and a specific, characteristic fragment ion is monitored by the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and allows for reliable quantification, even at low concentrations. This approach is widely used in metabolomics to study the role of keto acids in various metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural characterization of this compound. mdpi.com It provides detailed information about the carbon-hydrogen framework of the molecule. Data from ¹H NMR, ¹³C NMR, and two-dimensional experiments like Heteronuclear Single Quantum Coherence (HSQC) are used to confirm the molecular structure.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached, confirming the C-H bond connectivity. nih.gov

Below is a table summarizing typical NMR data for this compound, based on publicly available spectral information. nih.gov

| Spectrum Type | Atom Position | Chemical Shift (ppm) | Solvent / Frequency |

|---|---|---|---|

| ¹H NMR | H3 | 2.72 | Water (pH 7.0) / 600 MHz |

| ¹H NMR | H4 | 1.56 | |

| ¹H NMR | H5 | 1.33 | |

| ¹H NMR | H6 | 0.88 | |

| ¹³C NMR (from HSQC) | C3 | 41.71 | Water (pH 7.0) / 600 MHz |

| ¹³C NMR (from HSQC) | C4 | 27.59 | |

| ¹³C NMR (from HSQC) | C5 | 24.30 | |

| ¹³C NMR (from HSQC) | C6 | 15.79 |

Applications in Clinical Sample Analysis (e.g., human serum, urine)

The determination of α-keto acids, including this compound, in clinical samples like human serum and urine is of significant interest as they are intermediates in various biochemical pathways. iaea.org Altered levels of these acids can be indicative of certain metabolic disorders.

One developed method involves the derivatization of α-keto acids with 4-nitro-1,2-phenylenediamine (NPD) followed by analysis using HPLC with a photodiode array detector. iaea.org This method was successfully applied to determine nine different α-keto acids, including this compound, in serum and urine from both healthy individuals and diabetic patients. The procedure demonstrated good repeatability, with relative standard deviations (RSD) between 0.1% and 2.9%, and achieved detection limits in the range of 0.05-0.26 µg/mL. iaea.org Such methods provide a rapid and simple approach suitable for the routine analysis of these important metabolites in a clinical setting. iaea.org The analysis of related compounds, such as 2-ethyl-3-oxohexanoic acid, has also been established for urine samples using GC-MS, highlighting the importance of monitoring keto acid metabolism in humans. nih.govresearchgate.net

Applications and Research Utility of 2 Oxohexanoic Acid

Intermediate in Organic Synthesis and Drug Development

As multifunctional platform molecules, α-keto acids like 2-oxohexanoic acid are highly valued in pharmaceutical synthesis and the creation of complex molecular structures. mdpi.comresearchgate.net They serve as versatile acylating agents and precursors for a range of valuable compounds. wikipedia.orgresearchgate.net

While not always a direct starting material, the this compound framework is a crucial component in the synthesis of important pharmaceutical precursors. Its derivatives are recognized as valuable intermediates for constructing biofunctional components and drug precursors. mdpi.com A key example is its relationship to α-aminoadipic acid, a six-carbon amino acid that is a fundamental component of penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov A derivative, (S)-2,6-diamino-5-oxohexanoic acid, has been identified as a significant intermediate specifically for the synthesis of α-aminoadipic acid peptides, which are themselves important in the development of cephalosporin-related therapeutics. google.com

The class of 2-oxo acids is a potent tool for synthetic chemists, enabling the construction of extended and complex molecular frameworks. nih.gov These compounds can act as nucleophiles in their enolized form, participating in carbon-carbon bond-forming reactions such as aldol (B89426) reactions. nih.gov This capability allows for the creation of larger molecules with multiple stereocenters, a critical step in the synthesis of complex natural products and other intricate organic targets. nih.govlkouniv.ac.in The dual functionality of a ketone and a carboxylic acid group provides multiple reaction sites, making this compound a versatile building block for various chemical transformations, including esterification and condensation. cymitquimica.comrsc.org

The development of peptide-based drugs often involves the incorporation of non-proteinogenic, or "unnatural," amino acids to enhance properties like stability, potency, and resistance to enzymatic degradation. durham.ac.ukcpcscientific.com this compound serves as a key precursor for such non-standard amino acids. Specifically, it is a direct precursor to α-aminoadipic acid. wikipedia.org This non-proteinogenic amino acid is of significant interest in peptide chemistry. nih.gov Peptides containing oxo amino acid residues can exhibit unique structural properties, such as forming additional hydrogen bonds that influence their conformation and intermolecular interactions, an area of active research for designing novel peptide therapeutics. nih.gov The synthesis of peptides containing α-aminoadipic acid, derived from precursors like this compound, is particularly relevant in the context of penicillin biosynthesis and the development of new antibiotics. nih.gov

Table 1: Synthetic Applications of 2-Oxo-Acid Derivatives

Derivative/Related Compound Application Area Significance Reference (S)-2,6-diamino-5-oxohexanoic acid Drug Synthesis Intermediate for α-aminoadipic acid peptides, related to cephalosporin antibiotics. tandfonline.com α-Aminoadipic acid Peptide Therapeutics A non-proteinogenic amino acid used in the synthesis of penicillin and novel peptides. [22, 33] General 2-Oxo Acids Complex Molecule Synthesis Act as versatile building blocks in biocatalyzed aldol reactions to form extended carbon frameworks. nih.gov

Biotechnological Applications

In biotechnology, this compound is relevant as a metabolic intermediate in pathways aimed at producing renewable chemicals and materials. Its role is central to the microbial conversion of biomass into valuable products.

This compound is an intermediate in the microbial production of hexanoic acid (caproic acid), a medium-chain fatty acid that is a promising precursor for biofuels and biochemicals. researchgate.net Microorganisms such as Clostridium species can produce hexanoic acid through anaerobic fermentation. researchgate.netnih.gov During these metabolic processes, shorter-chain organic acids are elongated, and this compound can be a transient molecule in this pathway. The production of volatile fatty acids and other organic acids is a core strategy of the "Carboxylate Platform," which aims to convert biomass into high-yield precursors for biofuels. nih.govmdpi.com While not typically used as a primary feedstock itself, the conversion pathway involving this compound is integral to the synthesis of these valuable bio-based products from various substrates. iastate.edunih.gov

The utility of keto acids as precursors in the agrochemical industry is well-established through structurally similar compounds. cymitquimica.com For instance, levulinic acid (4-oxopentanoic acid) is a widely used precursor for producing δ-aminolevulinic acid, which functions as a biodegradable herbicide. zbaqchem.comresearchgate.netsxytbio.com Similarly, 2-oxo-4-(hydroxymethylphosphinyl) butyric acid is a key intermediate in the synthesis of the broad-spectrum herbicide L-glufosinate. tandfonline.comtandfonline.com Given the proven success of these related keto acids, this compound represents a potential and valuable intermediate for the development of new, effective, and potentially biodegradable agrochemicals.

Table 2: Biotechnological and Agrochemical Relevance of Keto Acids

Application Role of Keto Acid Example Product Reference Biofuel Production Metabolic intermediate in the synthesis of hexanoic acid. Hexanoic acid (Caproic acid) [6, 12] Agrochemical Synthesis (Analog) Precursor to an active herbicidal ingredient. δ-Aminolevulinic acid (from Levulinic acid) [5, 15] Agrochemical Synthesis (Analog) Precursor to a broad-spectrum herbicide. L-Glufosinate (from 2-oxo-4-(hydroxymethylphosphinyl) butyric acid) [8, 9]

Table of Mentioned Compounds

Biological Research Tool

This compound, also known as α-ketocaproic acid, serves as a valuable tool in biological research, offering insights into fundamental biochemical processes. Its utility spans the investigation of enzyme kinetics, the identification of metabolic pathways, and the development of biomarkers for dietary and environmental exposures.

Investigation of Enzyme Mechanisms and Metabolic Pathways

Alpha-keto acids, including this compound, are instrumental in elucidating the mechanisms of various enzymes and metabolic pathways. Their structural similarity to the natural substrates of many enzymes allows them to act as competitive inhibitors, providing a means to study enzyme kinetics and active site characteristics.

One area of significant research is the study of α-keto acid dehydrogenase complexes, which are crucial for the metabolism of carbohydrates, fats, and amino acids. nih.gov For instance, various α-keto acids have been shown to competitively inhibit the pyruvate (B1213749) dehydrogenase complex (PDC), a key enzyme linking glycolysis to the citric acid cycle. nih.govwikipedia.org By observing how this compound and similar compounds compete with the natural substrate, pyruvate, researchers can deduce critical information about the enzyme's active site and regulatory mechanisms. nih.govyoutube.com

Studies have demonstrated that different α-keto acids exhibit varying degrees of inhibition on enzymes such as D-amino acid oxidase. nih.gov This differential inhibition, when correlated with the chemical structure of the inhibitor, provides valuable data on the enzyme's substrate specificity. nih.gov

The table below summarizes the inhibitory effects of various α-keto acids on specific enzymes, as documented in research studies.

| Enzyme | α-Keto Acid Inhibitor | Type of Inhibition |

| Pyruvate Dehydrogenase Complex | Branched-chain α-keto acids | Competitive |

| D-Amino-Acid Oxidase | α-Keto acid analogs of amino acids | Competitive |

Studies on Dietary Intake Biomarkers

Urinary metabolites of specific compounds can serve as reliable biomarkers for dietary intake and exposure to environmental chemicals. frontiersin.org While direct studies on this compound as a dietary biomarker are limited, research on structurally similar compounds provides a strong basis for its potential in this area.

A notable example is the use of urinary metabolites of plasticizers to assess dietary exposure. researchgate.netnih.gov Many plasticizers, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), are metabolized in the body to compounds that are structurally related to this compound. nih.govacs.org For instance, 2-ethyl-3-oxohexanoic acid has been identified as a major urinary metabolite of 2-ethylhexanoic acid, which is a breakdown product of certain phthalates. nih.gov The presence and concentration of these metabolites in urine can be quantified to estimate an individual's exposure to these plasticizers through their diet. nih.govunito.it

The development of sensitive analytical methods allows for the detection of these biomarkers even at trace levels, providing valuable data for epidemiological studies on the health effects of these environmental chemicals. researchgate.net The table below presents examples of plasticizer metabolites used as dietary exposure biomarkers.

| Plasticizer | Urinary Biomarker(s) |

| Di(2-ethylhexyl) phthalate (DEHP) | Mono(2-ethylhexyl) phthalate (MEHP) and its oxidative metabolites |

| Diisononyl phthalate (DINP) | Mono-carboxyisooctyl phthalate (MCiOP) |

| Diisodecyl phthalate (DiDP) | Mono-carboxyisononyl phthalate (MCiNP) |

Research on Oxidative Stability in Food Science (e.g., wine)

The oxidative stability of food products, particularly beverages like wine, is a critical factor in determining their shelf life and sensory quality. openagrar.de Organic acids and their keto derivatives play a significant role in the complex chemistry of wine, influencing its flavor, color, and stability. nih.govresearchgate.net

During fermentation and aging, a variety of organic and keto acids are formed through the metabolism of amino acids by yeast. mdpi.comnih.gov These compounds can interact with other wine components and affect its susceptibility to oxidation. unibo.it For instance, the presence of certain organic acids can influence the production of acetaldehyde, a key compound in wine oxidation. openagrar.de

While direct research on the impact of this compound on wine's oxidative stability is not extensively documented, the known reactivity of α-keto acids suggests a potential role. le.ac.uk The balance of different organic acids, such as tartaric and malic acid, has been shown to affect the preservation of anthocyanins, which are important for the color stability of red wine. openagrar.de The introduction of a keto group, as in this compound, could further modulate the redox potential within the wine, thereby influencing its oxidative stability. nih.gov

The table below outlines the general role of different organic acids in wine.

| Organic Acid | Role in Wine |

| Tartaric Acid | Major contributor to acidity, influences pH and microbial stability. |

| Malic Acid | Contributes to tartness; can be converted to lactic acid during malolactic fermentation. |

| Lactic Acid | Provides a softer acidity compared to malic acid. |

| Citric Acid | Can be metabolized by some bacteria, potentially leading to instability. |

| Succinic Acid | A byproduct of fermentation that contributes to the taste profile. nih.gov |

| Acetic Acid | At low levels contributes to flavor complexity; at high levels causes a vinegary off-flavor. |

Potential Therapeutic Exploration (e.g., metabolic disorders)

There is growing interest in the therapeutic potential of α-keto acids and related compounds in the management of metabolic disorders. longdom.org Research in this area is exploring their role in improving insulin (B600854) sensitivity, managing dyslipidemia, and mitigating the effects of obesity. nih.govmdpi.com